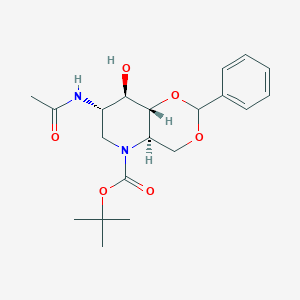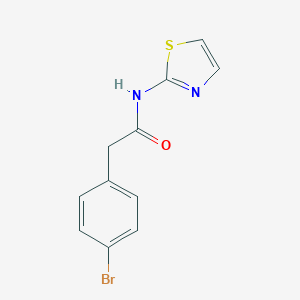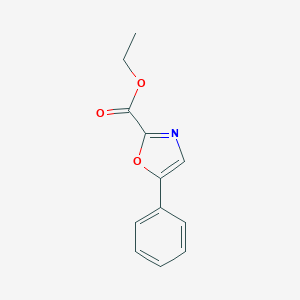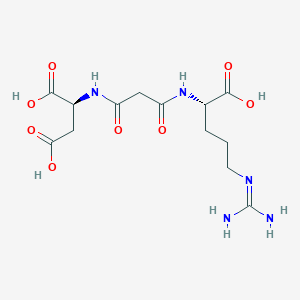
Retro-Arg-malonyl-Asp-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Retro-Arg-malonyl-Asp-OH (RAMA) is a peptide that has gained significant attention in scientific research due to its potential therapeutic applications. RAMA is a cyclic peptide that was first synthesized by Kiso and colleagues in 1990. Since then, RAMA has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
Mecanismo De Acción
The mechanism of action of Retro-Arg-malonyl-Asp-OH involves its ability to bind to specific receptors on the surface of cells. Retro-Arg-malonyl-Asp-OH binds to a receptor called integrin αvβ3, which is overexpressed in many types of cancer cells. By binding to this receptor, Retro-Arg-malonyl-Asp-OH inhibits the growth and proliferation of cancer cells. Retro-Arg-malonyl-Asp-OH has also been shown to inhibit the activity of enzymes that are involved in the progression of Alzheimer's disease and other neurological disorders.
Efectos Bioquímicos Y Fisiológicos
Retro-Arg-malonyl-Asp-OH has been shown to have several biochemical and physiological effects. Retro-Arg-malonyl-Asp-OH has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis, or programmed cell death. Retro-Arg-malonyl-Asp-OH has also been shown to inhibit the activity of enzymes that are involved in the progression of Alzheimer's disease and other neurological disorders. Additionally, Retro-Arg-malonyl-Asp-OH has been shown to have anti-inflammatory properties, which may be beneficial in the treatment of various inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Retro-Arg-malonyl-Asp-OH has several advantages and limitations for lab experiments. Retro-Arg-malonyl-Asp-OH is a highly specific peptide that binds to a specific receptor on the surface of cells. This specificity makes Retro-Arg-malonyl-Asp-OH an excellent tool for studying the role of integrin αvβ3 in cancer and other diseases. However, the synthesis of Retro-Arg-malonyl-Asp-OH is a complex process that requires expertise in peptide chemistry. Additionally, Retro-Arg-malonyl-Asp-OH has a relatively short half-life, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are several future directions for the study of Retro-Arg-malonyl-Asp-OH. One potential direction is the development of Retro-Arg-malonyl-Asp-OH-based therapies for the treatment of cancer and other diseases. Another potential direction is the development of new Retro-Arg-malonyl-Asp-OH analogs that have improved pharmacological properties. Additionally, the study of Retro-Arg-malonyl-Asp-OH may provide insights into the role of integrin αvβ3 in cancer and other diseases, which may lead to the development of new therapies targeting this receptor.
Métodos De Síntesis
Retro-Arg-malonyl-Asp-OH is a cyclic peptide that is synthesized using solid-phase peptide synthesis (SPPS) methodology. The synthesis of Retro-Arg-malonyl-Asp-OH involves the coupling of protected amino acids on a solid support, followed by deprotection and cyclization to form the cyclic peptide. The synthesis of Retro-Arg-malonyl-Asp-OH is a complex process that requires expertise in peptide chemistry.
Aplicaciones Científicas De Investigación
Retro-Arg-malonyl-Asp-OH has been studied extensively for its potential therapeutic applications. Retro-Arg-malonyl-Asp-OH has been shown to have anticancer properties, and it has been studied as a potential treatment for various types of cancers, including breast cancer, prostate cancer, and lung cancer. Retro-Arg-malonyl-Asp-OH has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. Additionally, Retro-Arg-malonyl-Asp-OH has been studied for its potential use in the treatment of viral infections, such as HIV and hepatitis C.
Propiedades
Número CAS |
158156-78-6 |
|---|---|
Nombre del producto |
Retro-Arg-malonyl-Asp-OH |
Fórmula molecular |
C13H21N5O8 |
Peso molecular |
375.33 g/mol |
Nombre IUPAC |
(2S)-2-[[3-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-3-oxopropanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C13H21N5O8/c14-13(15)16-3-1-2-6(11(23)24)17-8(19)5-9(20)18-7(12(25)26)4-10(21)22/h6-7H,1-5H2,(H,17,19)(H,18,20)(H,21,22)(H,23,24)(H,25,26)(H4,14,15,16)/t6-,7-/m0/s1 |
Clave InChI |
LTNGRNQXDWEGIR-BQBZGAKWSA-N |
SMILES isomérico |
C(C[C@@H](C(=O)O)NC(=O)CC(=O)N[C@@H](CC(=O)O)C(=O)O)CN=C(N)N |
SMILES |
C(CC(C(=O)O)NC(=O)CC(=O)NC(CC(=O)O)C(=O)O)CN=C(N)N |
SMILES canónico |
C(CC(C(=O)O)NC(=O)CC(=O)NC(CC(=O)O)C(=O)O)CN=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



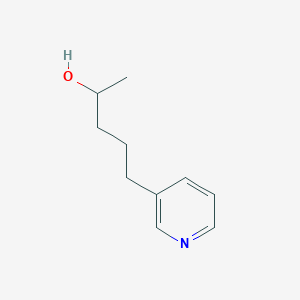
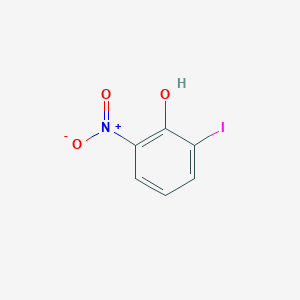
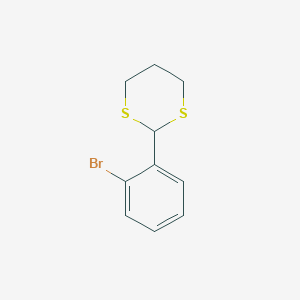
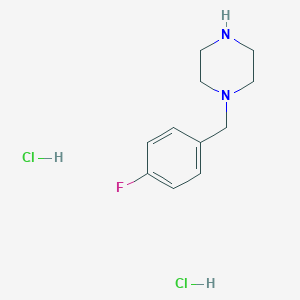


![Diethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]malonate](/img/structure/B171286.png)
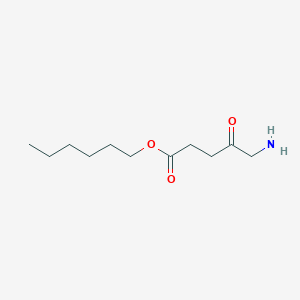
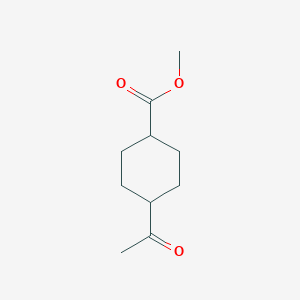
![4,6-Dihydropyrazolo[1,5-c]thiazole-2-carboxylic acid](/img/structure/B171296.png)
![2-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol](/img/structure/B171301.png)
